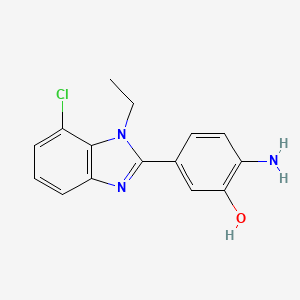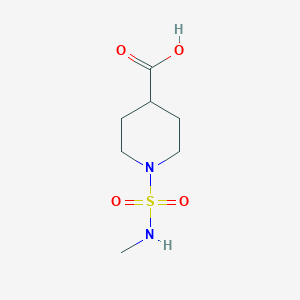
Sulfo Cy5 Carboxylic acids
Übersicht
Beschreibung
Sulfo Cy5 Carboxylic acids, also known as sulfo-Cyanine5 carboxylic acid, is a non-activated, water-soluble dye . It is highly hydrophilic and its non-sulfonated analog is available . The fluorophore is an equivalent of Cy5® carboxylic acid .
Synthesis Analysis
The synthesis of sulfo-Cy5 carboxylic acid has been reported in various studies . For labeling applications, the use of pre-activated sulfo-Cy5 NHS ester is considered .Molecular Structure Analysis
Sulfo Cy5 Carboxylic acids have a molecular weight of 680.87 and a molecular formula of C 32 H 37 N 2 KO 8 S 2 . They display a narrow absorption band and high molar absorptivity at 651 nm .Chemical Reactions Analysis
Sulfo Cy5 Carboxylic acids can be used for chemical synthesis . They have been studied as chemosensors for the recognition of metal cations with biological and environmental relevance .Physical And Chemical Properties Analysis
Sulfo Cy5 Carboxylic acids are well soluble in water, DMF, DMSO (0.35 M = 240 g/L), and are practically insoluble in non-polar organic solvents . They show a very low dependence of fluorescence on pH .Wissenschaftliche Forschungsanwendungen
Colorimetric Chemosensor for Metal Cation Recognition
Sulfo Cy5 Carboxylic acids have been utilized as colorimetric chemosensors for the detection of metal cations. These compounds can undergo a color change in response to specific metal ions, which is a valuable property for monitoring metal concentrations in various environments. For instance, a sulfo-cyanine dye has shown a sensitive colorimetric response from blue to colorless for Cu^2+ and Fe^3+ in acetonitrile solution .
Peptide Labeling
In the field of peptide research, Sulfo Cy5 Carboxylic acids are used for labeling peptides. This application is crucial for studying peptide structures and functions, especially in the context of disease diagnosis and therapeutic interventions. The water-soluble nature of these dyes facilitates their conjugation with peptides, enhancing the study of enzymatic hydrolysis in vitro .
Fluorescence Imaging
Due to their high molar extinction coefficient and emission in the near-infrared (NIR) region, Sulfo Cy5 Carboxylic acids are excellent for fluorescence imaging applications. They are particularly useful in biological contexts where they can be used to label proteins and oligonucleotides for imaging purposes .
Fluorescence Resonance Energy Transfer (FRET) Probes
Sulfo Cy5 Carboxylic acids are integral in creating FRET probes. These probes are pivotal in bioimaging and analyzing molecular interactions. The NIR emission of these dyes allows for deeper tissue penetration and low background interference, making them ideal for in vivo studies .
Biochemical Analysis
The unique photophysical properties of Sulfo Cy5 Carboxylic acids make them suitable for various biochemical analyses. Their ability to be used in different media, including aqueous solutions, allows for versatile applications in detecting and quantifying biological substances .
Environmental Monitoring
Sulfo Cy5 Carboxylic acids can be employed in environmental monitoring due to their sensitivity to various cations. Their colorimetric changes upon interaction with specific ions make them useful for tracking pollution and studying environmental health .
Supramolecular Chemistry
In supramolecular chemistry, these dyes are used to develop small organic molecules that can act as optical chemosensors. This application is essential for the recognition and detection of environmentally and biologically important metal ions .
Nucleic Acid Detection
Lastly, Sulfo Cy5 Carboxylic acids are used in nucleic acid detection. Their strong fluorescence in the NIR region is advantageous for detecting nucleic acids in complex biological samples, aiding in diagnostics and research .
Eigenschaften
IUPAC Name |
sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMXXQYLCXUAFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N2NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 118987355 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)



amine](/img/structure/B1530212.png)







